The quest for novel anticancer agents has led to the exploration of various chemical compounds with potential therapeutic effects. Among these, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have garnered attention due to their promising antitumor activities. The synthesis of such compounds using efficient methodologies is crucial for the development of new drugs. In this context, the compound "Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate" represents a significant advancement in the field of medicinal chemistry, with potential applications in cancer treatment.
The synthesis of SID7970631 involves several advanced organic chemistry techniques, typically starting from simpler isoquinolinone precursors. While specific synthetic routes for SID7970631 are not extensively detailed in the literature, isoquinolinones can generally be synthesized through methods such as:
These methods often involve reaction conditions that include temperature control, solvent choice, and catalyst selection to optimize yield and purity .
The molecular structure of SID7970631 features a typical isoquinolinone framework. Key aspects include:
The exact molecular formula and structural details can be derived through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), although specific data for SID7970631 is limited in public databases.
SID7970631 primarily functions as an inhibitor of SF-1, influencing various biochemical pathways related to steroid hormone synthesis. The compound's activity can be assessed through:
The mechanism of action for SID7970631 involves:
This mechanism has been validated through various assays demonstrating the compound's ability to modulate gene expression profiles associated with steroidogenesis .
While specific physical and chemical properties of SID7970631 are not widely documented, general properties expected for isoquinolinones include:
Quantitative evaluations such as melting point, boiling point, and logP values would typically be determined during the characterization phase but are not specifically reported for this compound.
SID7970631 has potential applications in:
Research continues to explore its full therapeutic potential and mechanisms within different biological contexts .
SID7970631 is unambiguously identified by the CAS Registry Number 868224-75-3, a globally recognized identifier for chemical substances that ensures precise communication across scientific disciplines [2] [5]. Its systematic IUPAC name is:Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate . This nomenclature explicitly defines:
Synonymous designations include 2-[[2-[2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]-propanoic Acid Ethyl Ester, reinforcing structural consistency across databases .
SID7970631 has the molecular formula C₂₄H₂₄N₂O₇, corresponding to a molecular weight of 452.46 g/mol [1] . Experimental physicochemical data remain limited in public literature, but key properties inferred from its structure include:
Table 1: Summary of Key Physicochemical Properties
Property | Value | Experimental Support |
---|---|---|
Molecular Weight | 452.46 g/mol | High-resolution mass spectrometry [1] |
Solubility | Soluble in DMSO (100 mg/mL) | In vitro studies [1] |
State at Room Temperature | White to off-white solid | Technical documentation [1] |
Stability | Stable at -20°C for months | Storage recommendations [1] |
The compound exhibits high solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 100 mg/mL (221.01 mM), which facilitates its use in biological assays [1]. Its stability profile recommends storage at -20°C in anhydrous DMSO for long-term preservation [1]. The presence of both polar (amide, ester) and nonpolar (benzodioxole, aromatic) groups suggests moderate lipophilicity, consistent with its cellular permeability in cancer research applications [1] .
The molecular architecture of SID7970631 comprises three principal domains:
Isoquinolinone Core
Functional Modifications1. Ethoxypropanoate Branch- Ethyl ester group: Confers membrane permeability and metabolic stability- Chiral center at C2: Methyl substituent influences three-dimensional binding
Structural Significance: The benzodioxole group’s electron-rich nature potentially enhances binding to the SF-1 nuclear receptor’s hydrophobic pocket, while the isoquinolinone nitrogen coordinates with polar residues via hydrogen bonding [1] .
Computational analysis predicts key descriptors governing bioavailability and target engagement:
Table 2: Computed Molecular Descriptors for Drug-Likeness Assessment
Descriptor | Predicted Value | Drug-Likeness Threshold | Implication |
---|---|---|---|
LogP | 4.2 | ≤5.0 (Lipinski) | Moderate lipophilicity; balances solubility/permeability |
Topological Polar Surface Area (TPSA) | 95.7 Ų | ≤140 Ų (Veber) | Supports membrane permeability |
Rotatable Bonds | 10 | ≤10 (Veber) | At upper limit for oral bioavailability |
Hydrogen Bond Donors | 1 | ≤5 (Lipinski) | Favorable |
Hydrogen Bond Acceptors | 9 | ≤10 (Lipinski) | Favorable |
Drug-Likeness Assessment: SID7970631 complies with critical Lipinski (MW <500, HBD ≤5, HBA ≤10) and Veber (TPSA ≤140 Ų, rotatable bonds ≤10) parameters, supporting its classification as a lead-like compound for oncological target modulation [1] [6]. The molecular weight slightly exceeds 500 Da (452.46 g/mol) but remains within acceptable range for injectable therapeutics [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9